2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine
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Overview
Description
2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine is a complex organic compound with the molecular formula C15H19N3OS2 and a molecular weight of 321.47 g/mol . This compound features a pyrimidine ring substituted with methoxybenzyl and methylsulfanyl groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide
- 2-Methoxy-4-(methylsulfanyl)benzoic Acid
Uniqueness
2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-methyl-6-(methylsulfanylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-16-14-8-12(10-20-3)17-15(18-14)21-9-11-4-6-13(19-2)7-5-11/h4-8H,9-10H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHMZTOMKQBJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC)SCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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